Rhodamine 123

描述

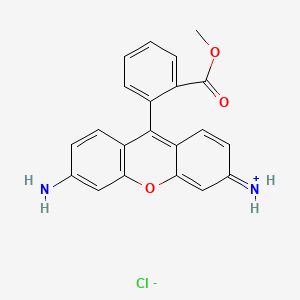

Rhodamine 123 is a chemical compound and a dye that belongs to the rhodamine family. It is widely used in various scientific fields due to its fluorescent properties. This compound is often employed as a tracer dye to determine the rate and direction of flow in water and as a fluorescent marker in biological studies . Its chemical formula is C₂₁H₁₇ClN₂O₃, and it has a molar mass of 380.824 g/mol .

作用机制

Target of Action

The primary target of Rhodamine 123 is the mitochondrial membrane . It is also a functional reporter for P-glycoprotein (Pgp) , a protein that plays a crucial role in drug pharmacokinetics .

Mode of Action

This compound binds to the mitochondrial membranes and inhibits transport processes, especially the electron transport chain . This interaction slows down cellular respiration. It is also a substrate of P-glycoprotein (Pgp), which actively effluxes this compound at barrier interfaces .

Biochemical Pathways

This compound affects the cellular respiration pathway by inhibiting the electron transport chain in the mitochondria . This inhibition impacts the production of ATP, a critical energy molecule, thereby influencing cellular functions .

Pharmacokinetics

This compound is actively effluxed by P-glycoprotein at barrier interfaces, including the blood-brain, blood-cerebrospinal fluid (CSF), and placental barriers . The transfer of this compound from blood to brain and CSF decreases with age . These properties significantly impact the bioavailability of this compound in different tissues and at different stages of life.

Result of Action

The action of this compound results in the slowing down of cellular respiration due to its inhibitory effect on the electron transport chain . This effect can be used to assess mitochondrial bioenergetics in living cells . Moreover, this compound can be used as a functional reporter for P-glycoprotein, providing valuable information about multi-drug resistance proteins .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other molecules and the physiological state of the organism. For instance, the transfer of this compound across barriers varies with age . Furthermore, this compound’s fluorescence properties, which are utilized in various assays, can be influenced by the local environment .

生化分析

Biochemical Properties

It interacts with these proteins and enzymes, influencing their function and the overall biochemical reactions within the cell .

Cellular Effects

Rhodamine 123 influences cell function by interacting with the ABCB1 gene product, MDR1 . MDR1 is able to efflux a large number of clinically relevant drugs . The presence of this compound can therefore impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is readily accumulated within living cells , and its positive charge allows it to accumulate within mitochondria, where it can inhibit oxidative phosphorylation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound is primarily taken up into cells through OATP1A2-mediated facilitated transport at concentrations below 2 µM, and via micelle-mediated passive diffusion above this . The intracellular sequestration and metabolism of this compound are both cell line-dependent factors that may influence the interpretation of transport assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within mitochondria due to its positive charge . This subcellular localization can have effects on its activity or function

准备方法

Synthetic Routes and Reaction Conditions: Rhodamine 123 can be synthesized through the condensation of 3-amino-9-ethylcarbazole with phthalic anhydride in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring system .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form rhodamine 110, a non-fluorescent compound.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Rhodamine 110.

Reduction: Dihydrothis compound.

Substitution: Various substituted rhodamine derivatives.

科学研究应用

Rhodamine 123 has a wide range of applications in scientific research:

相似化合物的比较

Rhodamine 123 is compared with other rhodamine derivatives such as Rhodamine B, Rhodamine 6G, and Rhodamine 101. These compounds share similar fluorescent properties but differ in their chemical structures and applications . For example:

Rhodamine B: Used in water tracing and as a laser dye.

Rhodamine 6G: Commonly used in laser applications and as a fluorescent marker.

Rhodamine 101: Known for its high photostability and used in advanced imaging techniques.

This compound is unique due to its specific accumulation in mitochondria and its use in assessing mitochondrial membrane potential, which sets it apart from other rhodamine dyes .

生物活性

Rhodamine 123 (R123) is a cationic fluorescent dye widely utilized in biological research, particularly for its ability to selectively accumulate in mitochondria. This property makes it a valuable tool for studying mitochondrial function, drug transport mechanisms, and cellular dynamics. This article provides a comprehensive overview of the biological activity of this compound, including its transport mechanisms, applications in identifying stem cell populations, and its role in assessing mitochondrial health.

1. Transport Mechanisms

This compound is known to be transported into cells via specific organic cation transporters (OCTs). Research has demonstrated that R123 interacts with human organic cation transporters OCT1 and OCT2, leading to enhanced intracellular uptake in cells overexpressing these transporters. The influx of R123 is characterized as a saturable process with low Michaelis-Menten constant (K_m) values of approximately 0.54 μM for OCT1 and 0.61 μM for OCT2 . Notably, known inhibitors of these transporters significantly decrease the accumulation of R123, indicating its potential use as a probe for studying OCT activity.

Table 1: Transport Characteristics of this compound

| Transporter | K_m (μM) | IC₅₀ (μM) | Inhibitors |

|---|---|---|---|

| OCT1 | 0.54 | 0.37 | Verapamil, Amitriptyline |

| OCT2 | 0.61 | 61.5 | Prazosin, Quinine |

2. Mitochondrial Accumulation

This compound is particularly noted for its selective accumulation in mitochondria due to the organelle's membrane potential. Studies have shown that R123 can be used to monitor mitochondrial health and function across various cell types. For instance, in EL-4 lymphoma cells treated with anticancer agents, an increase in R123 uptake was correlated with enhanced mitochondrial synthesis during the S phase of the cell cycle . This relationship underscores the dye's utility in assessing mitochondrial activity under different physiological conditions.

3. Applications in Stem Cell Research

In addition to its role in mitochondrial studies, this compound serves as a marker for identifying specific stem cell populations. A study focused on canine hepatocellular carcinoma (HCC) revealed that R123-positive stem cell subpopulations exhibited higher expression of the Nanog gene and enhanced chemoresistance against certain drugs like gemcitabine . This finding suggests that R123 can be instrumental in isolating and characterizing cancer stem cells based on their fluorescent properties.

Case Study: Mitochondrial Function Assessment

A study investigated the effects of various metabolic inhibitors on potato tuber mitochondria using flow cytometry with R123 as a probe. The results indicated that mitochondrial activity could be effectively measured by observing changes in fluorescence intensity, which correlates with the integrity and functionality of the mitochondria .

Case Study: Drug Transport Studies

This compound has been employed in drug transport assays to elucidate the mechanisms behind P-glycoprotein (P-gp) mediated efflux across Caco-2 cells. The study found that R123 absorption primarily occurs through paracellular routes while secretory transport involves a saturable influx followed by P-gp-mediated efflux . This dual mechanism highlights the complexity of drug interactions within cellular environments.

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in mitochondrial research and drug transport studies. Its ability to selectively accumulate in mitochondria makes it an invaluable tool for assessing cellular health and function, while its interactions with organic cation transporters provide insights into drug delivery mechanisms. Furthermore, its application in identifying stem cell populations opens new avenues for cancer research and therapeutic development.

属性

IUPAC Name |

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3.ClH/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;/h2-11,22H,23H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFATKRONKHHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886503 | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown powder; [Acros Organics MSDS] | |

| Record name | Rhodamine 123 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62669-70-9 | |

| Record name | Xanthylium, 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Diamino-9-(2-(methoxycarbonyl)phenyl)xanthylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。